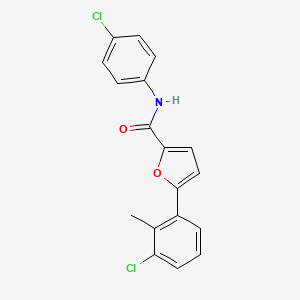
5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide, also known as TAK-915, is a novel small-molecule positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This compound has shown potential in preclinical studies for the treatment of cognitive impairments associated with neuropsychiatric and neurodegenerative disorders, such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide is a PAM of the α7 nAChR, a ligand-gated ion channel that is widely distributed in the brain and is involved in cognitive processes such as learning and memory. PAMs of the α7 nAChR enhance the activity of the receptor in response to the endogenous neurotransmitter acetylcholine, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide has been shown to increase the activity of the α7 nAChR in vitro, as measured by calcium influx assays. In vivo, 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide increases acetylcholine release in the prefrontal cortex and hippocampus of rats. 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide is its high selectivity for the α7 nAChR, which reduces the risk of off-target effects. 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide also has good brain penetration, which allows for its effects to be studied in the central nervous system. One limitation of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide is its relatively short half-life in vivo, which may require frequent dosing in clinical studies.
Direcciones Futuras
For the study of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide include further preclinical studies to elucidate its mechanism of action and optimize dosing regimens. Clinical studies will also be needed to determine the safety and efficacy of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide in humans. Additionally, the potential of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide to treat other cognitive impairments, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI), should be explored. Finally, the development of other α7 nAChR PAMs with improved pharmacokinetic properties may lead to the discovery of even more effective cognitive enhancers.
Métodos De Síntesis
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide involves the reaction of 3-chloro-2-methylphenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine to form the intermediate 5-(3-chloro-2-methylphenyl)-N-(4-chlorobenzoyl)aniline. This intermediate is then reacted with furfurylamine in the presence of trifluoroacetic acid to yield 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide. The overall yield of this synthesis method is 29%.
Aplicaciones Científicas De Investigación
5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide has been extensively studied in preclinical models of cognitive impairment. In a rat model of object recognition memory, 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide improved memory performance at doses of 0.1 and 1 mg/kg. In a mouse model of schizophrenia, 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide improved cognitive flexibility and working memory at doses of 0.3 and 1 mg/kg. In a mouse model of Alzheimer's disease, 5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)-2-furamide improved spatial memory at a dose of 1 mg/kg.
Propiedades
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-14(3-2-4-15(11)20)16-9-10-17(23-16)18(22)21-13-7-5-12(19)6-8-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJBLAJMBOVVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-2-methylphenyl)-N-(4-chlorophenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
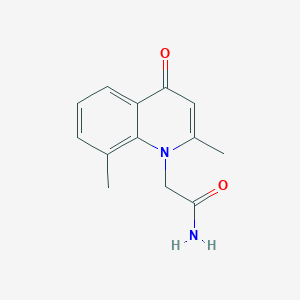
![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![2-ethoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5704536.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-bromo-3-nitrobenzoyl)oxime]](/img/structure/B5704542.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
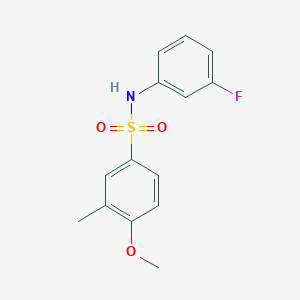
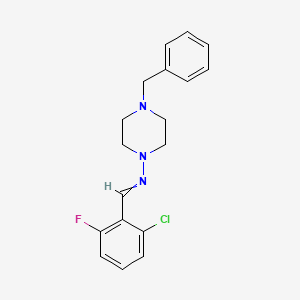
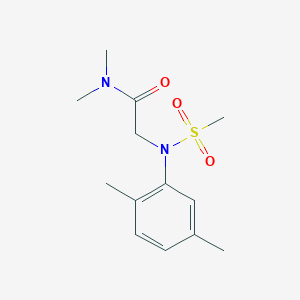

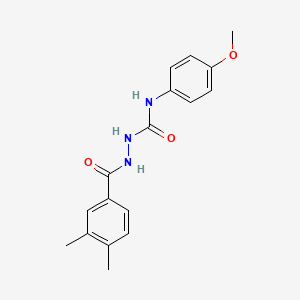
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)